molecular formula C18H18O2 B126075 Anolignan B CAS No. 158081-98-2

Anolignan B

Cat. No. B126075
M. Wt: 266.3 g/mol
InChI Key: VVKZAZVVUAFFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anolignan B is a chemical compound with the formula C₁₈H₁₈O₂ . It is a type of lignan, a class of compounds found in plants . Anolignan B is specifically found in the ground stems of Anogeissus acuminata .


Molecular Structure Analysis

Anolignan B consists of buta-1,3-diene substituted by 4-hydroxybenzyl groups at positions 2 and 3 . The molecule contains a total of 38 atoms, including 18 Hydrogen atoms, 18 Carbon atoms, and 2 Oxygen atoms .


Physical And Chemical Properties Analysis

Anolignan B has a molecular mass of 266.334 Da . It has a density of 1.1±0.1 g/cm³, a boiling point of 468.4±35.0 °C at 760 mmHg, and a flash point of 221.9±20.5 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Antibacterial and Anti-inflammatory Activities

Anolignan B, isolated from the roots of Terminalia sericea, has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It also exhibited anti-inflammatory properties, inhibiting the cyclooxygenase enzymes COX-1 and COX-2. Notably, anolignan B did not demonstrate any potential mutagenic effects in the Ames test (Eldeen, Elgorashi, Mulholland, & van Staden, 2006).

Anticancer Potential

Anolignan B, along with other compounds from Terminalia bellerica, has been identified as a potential inhibitor of estrogen receptor alpha (ER-α), which is implicated in breast cancer. This compound demonstrated the highest docking score towards ER-α in an in silico study, suggesting its potential as a selective inhibitor in breast cancer treatment (Chakrabarty, 2017).

Synthesis Methods

Research on anolignan B includes the development of synthesis methods, such as using ruthenium-catalyzed cross-enyne metathesis. This method was instrumental in constructing the 1,3-diene moieties of anolignan A and B, demonstrating the feasibility of producing these compounds in a laboratory setting (Mori, Tonogaki, & Nishiguchi, 2002).

properties

CAS RN

158081-98-2

Product Name

Anolignan B

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

4-[3-[(4-hydroxyphenyl)methyl]-2-methylidenebut-3-enyl]phenol

InChI

InChI=1S/C18H18O2/c1-13(11-15-3-7-17(19)8-4-15)14(2)12-16-5-9-18(20)10-6-16/h3-10,19-20H,1-2,11-12H2

InChI Key

VVKZAZVVUAFFGF-UHFFFAOYSA-N

SMILES

C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC=C(C=C2)O

Canonical SMILES

C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC=C(C=C2)O

Other CAS RN

158081-98-2

synonyms

2,3-bis-(4-hydroxybenzyl)-1,3-butadiene
anolignan B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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